6-(Difluoromethyl)-2-azaspiro[3.3]heptane
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Overview
Description
6-(Difluoromethyl)-2-azaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure, which includes a difluoromethyl group and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the alkylation of a suitable precursor with a difluoromethylating agent. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
6-(Difluoromethyl)-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can improve the compound’s selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere of gem-difluorocycloalkanes.
2-Oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
Uniqueness
6-(Difluoromethyl)-2-azaspiro[3.3]heptane is unique due to its combination of a difluoromethyl group and an azaspiro moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H11F2N |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
6-(difluoromethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11F2N/c8-6(9)5-1-7(2-5)3-10-4-7/h5-6,10H,1-4H2 |
InChI Key |
WKMUQHDSDUKPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CNC2)C(F)F |
Origin of Product |
United States |
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